N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C27H39N3O2 and its molecular weight is 437.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide is a compound of growing interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines an adamantane core with a quinoline and morpholine moiety. The synthesis typically involves the reaction of adamantane derivatives with quinoline precursors through selective substitution reactions.
Chemical Formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in cell signaling. The compound has shown potential in modulating GPCR pathways, which can influence various physiological responses such as neurotransmission and hormone release .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties against various viruses. For instance, derivatives of adamantane have been evaluated for their efficacy against influenza viruses, suggesting that this compound may exhibit similar effects .
Antiviral Properties
In studies assessing antiviral activity, related adamantane derivatives were tested against the A-2 Victoria virus in chick embryos. Compounds similar to this compound showed significant antiviral effects, indicating a promising therapeutic potential for viral infections .
Neuroprotective Effects
Research has indicated that compounds with structural similarities may provide neuroprotective benefits. For example, studies on quinoline derivatives have shown their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that the target compound could also possess neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O2/c1-29-6-2-3-22-14-23(4-5-24(22)29)25(30-7-9-32-10-8-30)18-28-26(31)27-15-19-11-20(16-27)13-21(12-19)17-27/h4-5,14,19-21,25H,2-3,6-13,15-18H2,1H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKCWIUMQJRQFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)N6CCOCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.